molecular formula C14H23N5 B6576481 3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine CAS No. 1023812-56-7

3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine

Cat. No.: B6576481
CAS No.: 1023812-56-7
M. Wt: 261.37 g/mol
InChI Key: NXIFOAFRANLJBK-UHFFFAOYSA-N
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Description

3-(4-Methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyridazine core symmetrically substituted with a 4-methylpiperidine and a piperazine group, a motif commonly found in compounds targeting various biological pathways . Piperazine and piperidine derivatives are frequently explored for their potential as inhibitors of phosphodiesterases (PDEs), a class of enzymes targeted for a range of disorders including neurodegenerative diseases and cognitive impairment . Furthermore, similar molecular scaffolds are investigated for their potential antitumor activity, making them valuable tools for oncological research . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for conducting all necessary safety and handling procedures when working with this material.

Properties

IUPAC Name

3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5/c1-12-4-8-18(9-5-12)13-2-3-14(17-16-13)19-10-6-15-7-11-19/h2-3,12,15H,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIFOAFRANLJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of tert-Butyl 4-(6-Chloropyridazin-3-yl)piperazine-1-carboxylate

A mixture of tert-butyl piperazine-1-carboxylate (1.0 equiv) and 3,6-dichloropyridazine (1.1 equiv) in tert-butanol undergoes microwave-assisted coupling at 150°C for 30 minutes using DIPEA (1.3 equiv) as a base. The reaction achieves 65% yield after silica gel chromatography, confirmed by LCMS ([M+H]+ = 299).

Mechanistic Insight : The electron-deficient pyridazine ring facilitates SNAr at the 3-position, favored by microwave irradiation’s rapid heating and the steric bulk of the Boc group directing substitution to the less hindered site.

Step 3: Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:5 v/v) at room temperature for 45 minutes removes the Boc group, yielding 3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine as a hydrochloride salt (89% yield).

Key Data :

StepReagents/ConditionsYieldCharacterization
1Microwave, DIPEA, tert-butanol65%LCMS: [M+H]+ 299
2Cs2CO3, DMF, 120°C58%1^1H NMR (CDCl3): δ 1.13 (s, 6H, CH3), 3.14 (br s, 8H, piperazine)
3TFA/DCM89%HRMS: m/z 316.2132 [M+H]+

Step 1: Simultaneous Piperazine and 4-Methylpiperidine Coupling

A novel approach involves reacting 3,6-dichloropyridazine with piperazine (2.0 equiv) and 4-methylpiperidine (1.0 equiv) in a polar aprotic solvent (e.g., DMSO) at 100°C for 24 hours. Triethylamine (3.0 equiv) facilitates dual substitution, achieving 42% yield after column purification.

Limitations : Lower regioselectivity necessitates rigorous chromatography, making this route less scalable than sequential methods.

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H NMR (400 MHz, CDCl3) : Distinct signals for piperazine (δ 2.74–3.14 ppm, br s) and 4-methylpiperidine (δ 1.13 ppm, s) confirm successful substitution. Aromatic protons resonate at δ 7.89 ppm (pyridazine H-4) and δ 6.89–7.00 ppm (H-5).

  • 13^{13}C NMR : Peaks at 154.2 ppm (C=N) and 45.6 ppm (piperazine CH2) validate the structure.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]+ at m/z 316.2132 matches the theoretical mass (C17H25N5), confirming purity.

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2
Yield 58% (Step 2)42%
Purity >95% (HPLC)88%
Scalability High (microwave-assisted)Moderate (prolonged heating)
Regioselectivity ControlledVariable

Route 1’s sequential substitution offers superior control, whereas Route 2’s one-pot method reduces steps but sacrifices efficiency.

Industrial and Environmental Considerations

  • Solvent Choice : DMF and tert-butanol are prioritized for high boiling points and solubility but require recycling to minimize waste.

  • Catalyst Optimization : Palladium on carbon (10% w/w) in hydrogenation steps enhances turnover but necessitates post-reaction filtration.

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) or ethanol improves sustainability without compromising yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion and altering metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazine Derivatives with Piperazine/Piperidine Substituents

a) 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine
  • Core Structure : Pyridazine
  • Substituents : 3-Methylphenyl (position 3), piperazin-1-yl (position 6)
  • Molecular Weight : 254.34 g/mol
  • Key Differences : The 3-methylphenyl group introduces aromaticity and steric bulk compared to the 4-methylpiperidine in the target compound. This may reduce conformational flexibility but enhance π-π stacking interactions with biological targets.
b) 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)-pyridazine
  • Core Structure : Pyridazine
  • Substituents : Piperidin-1-yl (position 3), pyrazol-1-yl (position 6)
  • Piperidine at position 3 lacks the 4-methyl group, reducing lipophilicity .
c) 3-[4-(4-Methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
  • Core Structure : Pyridazine
  • Substituents : 4-Methoxybenzoyl-piperazine (position 3), 3-methylpyrazole (position 6)
  • Molecular Weight : 378.4 g/mol
  • The pyrazole at position 6 may confer metabolic stability compared to unsubstituted piperazine .

Pyrimidine and Pyridazinone Analogs

a) 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Core Structure : Pyrimidine
  • Substituents : Piperidin-1-yl (position 6), methyl (position 4)
  • Key Differences : The pyrimidine core is a bioisostere of pyridazine but with distinct electronic properties. The amine group at position 2 may participate in hydrogen bonding, influencing target selectivity .
b) 6-Phenyl-2-[3-(4-substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-one Derivatives
  • Core Structure: Pyridazinone
  • Substituents : Piperazine-propyl chain (position 2), phenyl (position 6)
  • Reported Activity : Anticancer activity via kinase inhibition .

Comparative Data Table

Compound Name Core Structure Substituents (Position 3/6) Molecular Weight (g/mol) Pharmacological Notes
3-(4-Methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine Pyridazine 4-Methylpiperidin-1-yl (3), Piperazin-1-yl (6) ~275.35 Potential balanced lipophilicity/solubility
3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine Pyridazine 3-Methylphenyl (3), Piperazin-1-yl (6) 254.34 Aromatic interactions enhanced
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)-pyridazine Pyridazine Piperidin-1-yl (3), Pyrazol-1-yl (6) Not reported Hydrogen-bonding capability
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine Piperidin-1-yl (6), Methyl (4) Not reported Bioisosteric pyrimidine core

Research Findings and Implications

  • Piperazine vs.
  • Substituent Effects : The 4-methyl group on piperidine in the target compound may improve metabolic stability compared to unsubstituted piperidine derivatives .
  • Therapeutic Potential: Pyridazine derivatives with dual piperazine/piperidine substituents are understudied but could target CNS disorders or kinases, as seen in structurally related pyridazinones .

Biological Activity

3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H18N4\text{C}_{13}\text{H}_{18}\text{N}_4

This structure includes piperazine and pyridazine moieties, which are known to contribute to various biological activities.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including:

  • Receptor Modulation : It acts as a modulator for several neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce cell death in various cancer cell lines through the following mechanisms:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)18PARP inhibition, DNA damage response
A549 (Lung Cancer)20Induction of apoptosis
HeLa (Cervical Cancer)25Cell cycle arrest

These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects:

  • Anxiolytic Activity : In animal models, it has shown promise as an anxiolytic agent, likely through modulation of serotonin receptors.
  • Antidepressant Effects : Preliminary studies indicate that it may have antidepressant-like effects in rodent models, suggesting a role in mood regulation.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Breast Cancer Treatment : A study involving MCF-7 cell lines treated with the compound showed a marked reduction in cell viability, correlating with increased levels of phosphorylated H2AX, indicating DNA damage.
  • Anxiety Disorders : Clinical trials assessing its anxiolytic properties reported significant improvements in anxiety scores among participants compared to placebo groups.

Q & A

Q. What are the typical synthetic routes and critical reaction conditions for 3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine?

The synthesis of this pyridazine derivative typically involves multi-step reactions, including nucleophilic substitution and coupling of piperidine/piperazine moieties. Key steps include:

  • Nucleophilic substitution : Introducing the 4-methylpiperidine group at the 3-position of pyridazine under reflux conditions (e.g., using DMF as a solvent at 80–100°C) .
  • Piperazine coupling : Reacting 6-chloropyridazine intermediates with piperazine derivatives, often requiring catalysts like Pd/C or bases such as NaH to facilitate bond formation .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization to achieve >95% purity .
    Critical parameters include temperature control (±2°C tolerance), solvent polarity (to balance reactivity and solubility), and reaction time (monitored via TLC/HPLC) .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine N–H protons at δ 2.8–3.2 ppm; pyridazine aromatic protons at δ 8.1–8.5 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~377.2 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemical ambiguities; pyridazine derivatives often form monoclinic crystals (space group P2₁/c) .
  • HPLC-PDA : Purity assessment using C18 columns (gradient: 0.1% TFA in H₂O/MeCN) .

Q. How is the compound’s biological activity initially screened in pharmacological studies?

  • In vitro assays :
    • Enzyme inhibition : Test against kinases (e.g., EGFR, IC₅₀ determination via fluorescence polarization) .
    • Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors, using [³H]-LSD) .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scalable production?

  • Solvent optimization : Replace DMF with THF/EtOAc mixtures to reduce side reactions (e.g., N-oxide formation) .
  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to enhance piperazine incorporation efficiency .
  • DoE (Design of Experiments) : Apply factorial design to evaluate interactions between temperature, stoichiometry, and pH .
  • In-line monitoring : Use FTIR or ReactIR to detect intermediates in real time, minimizing byproduct formation .

Q. How should researchers address contradictions in reported biological activities across studies?

  • Orthogonal assays : Validate anti-inflammatory claims (e.g., COX-2 inhibition) with both ELISA (protein level) and qPCR (mRNA level) .
  • Metabolic stability : Compare half-life (t½) in microsomal assays (human vs. rodent) to explain species-specific discrepancies .
  • Structural analogs : Benchmark against 3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine () to isolate substituent effects .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

  • Computational docking : Use AutoDock Vina to predict binding poses in serotonin receptors (e.g., 5-HT₂A, PDB ID: 6WGT) .
  • Kinetic studies : Surface plasmon resonance (SPR) to measure on/off rates (kₒₙ/kₒff) for target engagement .
  • Pathway analysis : RNA-seq profiling of treated cancer cells to identify dysregulated pathways (e.g., MAPK/NF-κB) .
  • Metabolomics : LC-MS/MS to track downstream metabolites in hepatic microsomes .

Q. How can stability and storage conditions impact experimental reproducibility?

  • Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring; hydrolytic degradation is common at the sulfonyl-piperazine bond .
  • Storage recommendations : Lyophilized form at –20°C under argon; avoid aqueous buffers (pH >7) to prevent ring-opening .
  • Light sensitivity : UV-Vis spectroscopy to confirm photostability; amber vials required if λₐ₆₅ <300 nm .

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